Phentolamine hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de phénotolamine est un bloquant alpha-adrénergique non sélectif et réversible qui induit une vasodilatation. Il est principalement utilisé pour gérer les épisodes hypertensifs, diagnostiquer le phéochromocytome, traiter les réactions au site d'administration de la norépinéphrine et inverser l'anesthésie des tissus mous et la mydriase .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le chlorhydrate de phénotolamine peut être synthétisé en utilisant la 3-hydroxy-4-méthyldiphénylamine et le chlorométhylimidazoline chlorhydrate comme matières premières. La réaction implique une condensation dans le toluène, suivie d'une régulation du pH et d'une alcalinisation pour obtenir la phénotolamine. Le produit final est ensuite salifié dans l'alcool isopropylique et raffiné dans un solvant mixte éthanol-acétate d'éthyle .

Méthodes de production industrielle : La production industrielle du chlorhydrate de phénotolamine implique l'utilisation de chloroacétonitrile et d'éthylènediamine en conditions alcalines pour obtenir le chlorométhylimidazoline chlorhydrate alpha. Cet intermédiaire est ensuite mis en réaction avec la 3-hydroxy-4-méthyldiphénylamine dans le xylène pour générer le chlorhydrate de phénotolamine .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de phénotolamine subit diverses réactions chimiques, notamment :

Oxydation : La phénotolamine peut être oxydée pour former des quinones correspondantes.

Réduction : Les réactions de réduction peuvent convertir la phénotolamine en ses amines correspondantes.

Substitution : Des réactions de substitution peuvent se produire sur le cycle aromatique ou le cycle imidazoline.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des agents halogénants comme le chlore ou le brome peuvent être utilisés pour les réactions de substitution.

Principaux produits formés :

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Amines et autres dérivés réduits.

Substitution : Dérivés halogénés et autres produits substitués

4. Applications de la recherche scientifique

Le chlorhydrate de phénotolamine a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme réactif dans diverses réactions de synthèse organique.

Biologie : Étudié pour ses effets sur les récepteurs alpha-adrénergiques et la vasodilatation.

Médecine : Utilisé pour gérer les crises hypertensives, diagnostiquer le phéochromocytome et traiter la dysfonction érectile.

Industrie : Employé dans la production de produits pharmaceutiques et comme outil de diagnostic en milieu médical .

5. Mécanisme d'action

Le chlorhydrate de phénotolamine agit en bloquant de manière compétitive les récepteurs alpha-1 et alpha-2 adrénergiques. Ce blocage entraîne une vasodilatation des muscles lisses vasculaires, ce qui entraîne une diminution de la pression artérielle. Le composé inhibe également les récepteurs alpha-2, qui fonctionnent comme une rétroaction négative présynaptique pour la libération de norépinéphrine, ce qui entraîne une augmentation de la fréquence cardiaque .

Composés similaires :

Phénoxybenzamine : Un autre bloquant alpha-adrénergique utilisé pour gérer l'hypertension et le phéochromocytome.

Tolazoline : Utilisé pour ses effets vasodilatateurs dans le traitement de l'hypertension pulmonaire.

Papavérine : Un relaxant des muscles lisses utilisé dans le traitement de l'impuissance et comme vasodilatateur .

Unicité du chlorhydrate de phénotolamine : Le chlorhydrate de phénotolamine est unique en raison de sa nature réversible et non sélective, ce qui lui permet d'être utilisé dans une variété d'applications médicales et de recherche. Sa capacité à induire rapidement une vasodilatation et à gérer les crises hypertensives en fait un outil précieux dans les milieux cliniques et de recherche .

Applications De Recherche Scientifique

Clinical Applications

Phentolamine hydrochloride has several established clinical applications:

- Hypertensive Emergencies : Primarily used for the control of hypertensive episodes in patients with pheochromocytoma, especially during surgical procedures or stress events. It helps manage acute hypertension effectively by counteracting the effects of catecholamines released during these episodes .

- Reversal of Local Anesthesia : Marketed under the brand name OraVerse, phentolamine mesylate is used to reverse soft tissue anesthesia induced by local anesthetics containing vasoconstrictors. This application is particularly beneficial in dental procedures .

- Dermal Necrosis Prevention : Phentolamine is indicated for the prevention and treatment of dermal necrosis following extravasation of norepinephrine. This application is critical in emergency medicine to mitigate tissue damage caused by catecholamine infiltration .

- Erectile Dysfunction : Occasionally used as a treatment for erectile dysfunction when other therapies are contraindicated or ineffective. Phentolamine enhances blood flow to the penis when injected intracavernosally .

- Diagnostic Tool : It serves as a diagnostic agent in the pheochromocytoma blocking test, helping to confirm the presence of this tumor by assessing catecholamine levels before and after administration .

Management of Pheochromocytoma

A study documented the use of phentolamine in a patient undergoing adrenalectomy for pheochromocytoma. The patient experienced hypertensive crises due to catecholamine release during manipulation of the tumor. Administration of phentolamine effectively controlled blood pressure fluctuations and facilitated a successful surgical outcome .

Reversal of Dental Anesthesia

In a clinical trial assessing the efficacy of OraVerse, patients who received phentolamine mesylate showed a significant reduction in recovery time from local anesthesia compared to those who did not receive the reversal agent. This study highlighted its utility in enhancing patient comfort during dental procedures .

Treatment of Norepinephrine Extravasation

A case report described a patient who developed significant tissue necrosis following norepinephrine extravasation. Treatment with phentolamine was initiated promptly, resulting in improved perfusion and healing of the affected area, demonstrating its efficacy in preventing severe complications from catecholamine extravasation .

Summary Table of Applications

| Application | Description | Evidence Level |

|---|---|---|

| Hypertensive Emergencies | Control hypertensive episodes due to pheochromocytoma | High |

| Reversal of Local Anesthesia | Reverses soft tissue anesthesia from local anesthetics | Moderate |

| Dermal Necrosis Prevention | Prevents necrosis from norepinephrine extravasation | High |

| Erectile Dysfunction | Enhances penile blood flow when injected | Moderate |

| Diagnostic Tool | Confirms pheochromocytoma presence through blocking test | High |

Mécanisme D'action

Phentolamine Hydrochloride works by competitively blocking alpha-1 and alpha-2 adrenergic receptors. This blockade results in vasodilation of vascular smooth muscles, leading to a decrease in blood pressure. The compound also inhibits the alpha-2 receptors, which function as presynaptic negative feedback for norepinephrine release, leading to increased heart rate .

Comparaison Avec Des Composés Similaires

Phenoxybenzamine: Another alpha-adrenergic blocker used to manage hypertension and pheochromocytoma.

Tolazoline: Used for its vasodilatory effects in treating pulmonary hypertension.

Papaverine: A smooth muscle relaxant used in the treatment of impotence and as a vasodilator .

Uniqueness of Phentolamine Hydrochloride: this compound is unique due to its reversible and non-selective nature, allowing it to be used in a variety of medical and research applications. Its ability to rapidly induce vasodilation and manage hypertensive crises makes it a valuable tool in both clinical and research settings .

Activité Biologique

Phentolamine hydrochloride is a reversible, non-selective alpha-adrenergic antagonist predominantly used in clinical settings for its vasodilatory effects. This article explores its biological activity, mechanisms of action, pharmacokinetics, clinical applications, and recent research findings.

Phentolamine functions primarily as an antagonist at both alpha-1 and alpha-2 adrenergic receptors. Its blockade of alpha-1 receptors leads to vasodilation and a subsequent decrease in blood pressure. Conversely, by inhibiting alpha-2 receptors, phentolamine disrupts the presynaptic negative feedback mechanism for norepinephrine release, resulting in increased sympathetic outflow and potential reflex tachycardia .

Key Mechanisms:

- Vasodilation : Induces relaxation of vascular smooth muscle.

- Increased Norepinephrine Release : Due to alpha-2 receptor blockade.

- Pupil Dilation : Reversal of mydriasis caused by muscarinic antagonists .

Pharmacokinetics

Phentolamine is administered via various routes including intravenous, intramuscular, and ocular applications. Key pharmacokinetic parameters include:

Clinical Applications

Phentolamine is utilized in several clinical scenarios:

- Hypertensive Emergencies : Particularly effective in managing hypertension associated with pheochromocytoma.

- Extravasation Injury Prevention : Used to mitigate tissue damage from dopamine extravasation during intravenous administration .

- Erectile Dysfunction Treatment : Administered intracevnosally to enhance blood flow to the penis.

- Pain Management : Employed in complex regional pain syndrome as a diagnostic and therapeutic agent .

Recent Research Findings

Recent studies have highlighted novel roles for phentolamine beyond traditional uses:

- Nerve Injury Recovery :

- Dopamine-Induced Extravasation :

- Gastrointestinal Motility :

Case Study 1: Prevention of Dopamine-Induced Injury

A controlled study involving 80 rats assessed the efficacy of phentolamine against dopamine-induced extravasation injuries. Results showed that both doses of phentolamine (0.5 mg and 1 mg) significantly reduced tissue damage compared to saline controls.

Case Study 2: Nerve Injury Recovery

In a sciatic nerve crush model, phentolamine treatment improved functional recovery metrics significantly compared to saline-treated groups at 14 days post-injury. Statistical analyses showed significant differences in motor function recovery (p = 0.0036) and axon counts (p = 0.0432) between treatment groups .

Propriétés

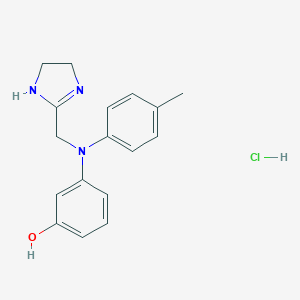

IUPAC Name |

3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O.ClH/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;/h2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEJFGFQYKDAPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50-60-2 (Parent) | |

| Record name | Phentolamine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40223271 | |

| Record name | Phentolamine hydrochloride [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855923 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

73-05-2 | |

| Record name | Phentolamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phentolamine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phentolamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phentolamine hydrochloride [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phentolamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENTOLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86DRW83R1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.